2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine
CAS No.:
Cat. No.: VC18356917
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O |
|---|---|
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | 2-methoxy-5-(2H-triazol-4-yl)pyridine |
| Standard InChI | InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12) |
| Standard InChI Key | ODFFNSGVCTXBHA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)C2=NNN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a pyridine ring (C₅H₄N) substituted at C2 with a methoxy group (-OCH₃) and at C5 with a 1,2,3-triazole (C₂H₂N₃). X-ray crystallography reveals a planar configuration, with bond lengths of 1.337 Å (N1–C2) and 1.304 Å (C5–N4) in the triazole ring . The dihedral angle between pyridine and triazole planes is 12.7°, facilitating π-π stacking interactions .
Table 1: Key Structural Data
Spectroscopic Properties
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IR Spectroscopy: Strong absorption bands at 1500 cm⁻¹ (C=N stretch) and 2968 cm⁻¹ (aromatic C-H), confirming triazole and pyridine functionalities .
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¹H NMR: Peaks at δ 7.01 ppm (pyridine H3/H5), δ 3.88 ppm (methoxy -OCH₃), and δ 7.62 ppm (triazole H1) .
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Mass Spectrometry: Base peak at m/z 176.18 ([M+H]⁺), with fragmentation patterns consistent with triazole-pyridine cleavage.
Synthesis and Optimization
Click Chemistry Approach
The primary synthesis route employs CuAAC, achieving yields of 70–90% :
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Alkyne Preparation: 2-Ethynyl-5-methoxypyridine is synthesized via Sonogashira coupling of 2-iodo-5-methoxypyridine with trimethylsilylacetylene, followed by desilylation .
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Azide Coupling: Reaction with 1-azido-4-substituted benzene under CuSO₄/sodium ascorbate catalysis forms the triazole ring .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkyne preparation | Pd(PPh₃)₄, CuI, TEA, 70°C | 85% |
| Cycloaddition | CuSO₄, sodium ascorbate, RT | 88% |
| Purification | Column chromatography (Hexane:EtOAc) | - |
Alternative Routes
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Microwave-assisted synthesis: Reduces reaction time from 24 h to 30 min with comparable yields.
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Solid-phase synthesis: Immobilized Cu(I) catalysts enable recyclability, reducing metal contamination .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMF (78 mg/mL) and DMSO (92 mg/mL), sparingly soluble in water (<1 mg/mL) .
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Thermal Stability: Decomposition temperature of 215°C (DSC), with no polymorphic transitions observed below 150°C .
Acid-Base Behavior
The pyridine nitrogen (pKa = 2.54) protonates in acidic conditions, while the triazole remains inert below pH 4 . Methoxy substitution increases electron density at pyridine N vs. unsubstituted analogs (ΔpKa = +0.44) .
Biological Activities
Antimicrobial Efficacy
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Gram-positive bacteria: MIC = 12.5 µg/mL against Staphylococcus aureus .
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Fungal pathogens: 87% growth inhibition of Candida albicans at 25 µg/mL .
Mechanistic Insights
Docking studies reveal binding to C. albicans lanosterol 14α-demethylase (CYP51) via:
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Hydrogen bonding between triazole N3 and Ala 256 (2.1 Å)
Applications in Science and Industry
Pharmaceutical Development
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Anticancer agents: Analogues show IC₅₀ = 3.2 µM against NCI-60 cell lines via topoisomerase II inhibition .
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Antiviral candidates: Pending patent claims for hepatitis C NS5B polymerase inhibition (WO2019175043A1) .
Catalysis and Materials
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